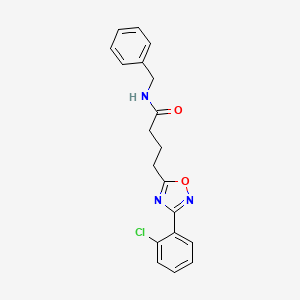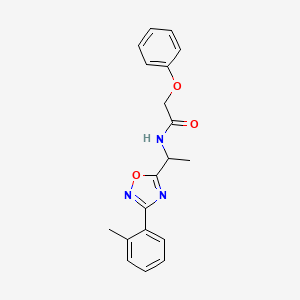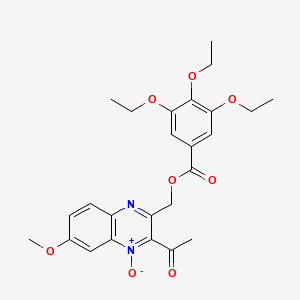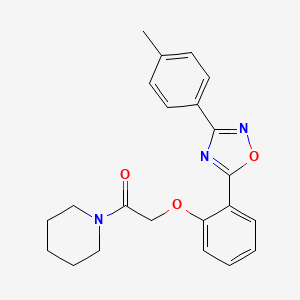
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a synthetic compound that belongs to the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in several scientific research applications.
作用機序
The mechanism of action of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it an attractive candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, one of the limitations of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in certain research fields.
将来の方向性
There are several potential future directions for the research and development of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the further exploration of its anticancer activity and its potential use in the development of new cancer therapies. Another potential direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the synthesis of novel derivatives of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide may lead to the discovery of new compounds with unique properties and applications.
合成法
The synthesis of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. The next step involves the reaction of the intermediate product with potassium hydroxide and hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the last step involves the reaction of the oxadiazole intermediate with butyryl chloride to form N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several potential applications in various fields of scientific research. One of the primary applications of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it an attractive candidate for use in the development of new drugs.
特性
IUPAC Name |
N-benzyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-10-5-4-9-15(16)19-22-18(25-23-19)12-6-11-17(24)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTXFKBHTYJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
